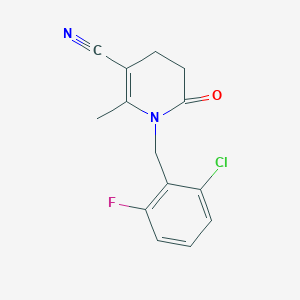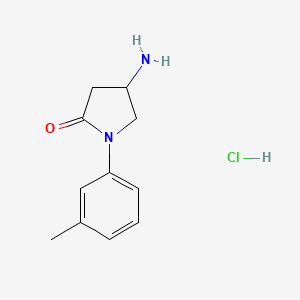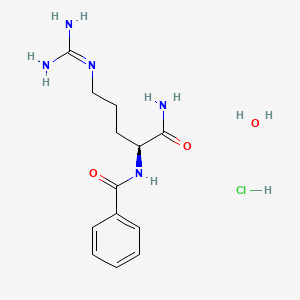
Nalpha-Benzoyl-L-argininaMide Hydrochloride Monohydrate
Overview
Description
Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is a chemical compound with the molecular formula C13H19N5O2·HCl·H2O. It is commonly used in biochemical research and has applications in various scientific fields. This compound is known for its high purity and stability, making it a valuable reagent in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate typically involves the benzoylation of L-argininamide. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Benzoylation: L-argininamide is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain Nalpha-Benzoyl-L-argininamide.
Hydrochloride Formation: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt.
Monohydrate Formation: The final step involves the addition of water to form the monohydrate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield L-argininamide and benzoic acid.
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: L-argininamide and benzoic acid.
Oxidation: Oxidized derivatives of Nalpha-Benzoyl-L-argininamide.
Substitution: Substituted benzoyl derivatives
Scientific Research Applications
Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Pharmacology: Investigated for its potential as a drug candidate due to its ability to interact with specific enzymes and receptors.
Molecular Biology: Utilized in studies involving protein-protein interactions and signal transduction pathways.
Industrial Applications: Employed in the synthesis of other chemical compounds and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate involves its interaction with specific enzymes and receptors. It acts as a competitive inhibitor for certain proteases, binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- Nalpha-Benzoyl-L-arginine Ethyl Ester Hydrochloride
- Nalpha-Benzoyl-L-arginine p-Nitroanilide Hydrochloride
- Nalpha-Benzoyl-DL-arginine 4-Nitroanilide Hydrochloride
Uniqueness
Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate is unique due to its high purity and stability. It is specifically designed for use in biochemical assays, providing reliable and reproducible results. Its monohydrate form ensures better solubility and handling compared to other similar compounds .
Properties
IUPAC Name |
N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWMEVQAWUIHX-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


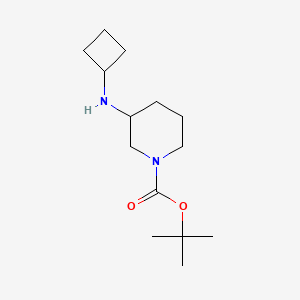
![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3021709.png)
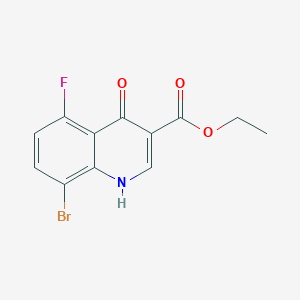
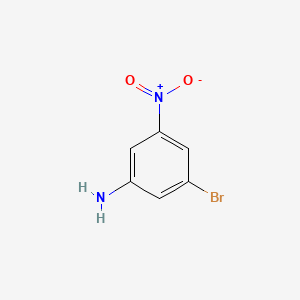

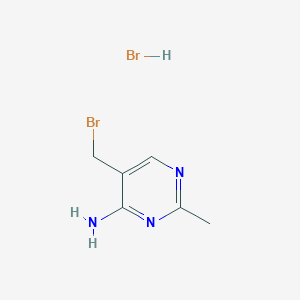
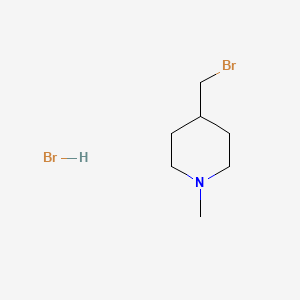
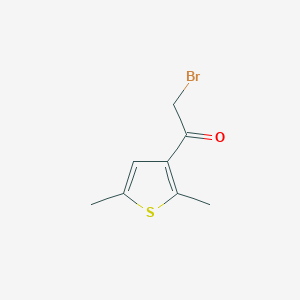
![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B3021721.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B3021723.png)

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B3021725.png)
